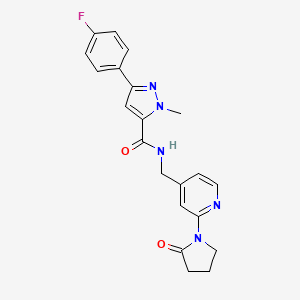
3-(4-fluorophenyl)-1-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-1-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H20FN5O2 and its molecular weight is 393.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(4-fluorophenyl)-1-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of oncology and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole core, which is known for its diverse biological activities. The presence of a fluorophenyl group and a pyridinyl moiety contributes to its pharmacological profile. The molecular weight is approximately 423.5 g/mol, with notable properties including:
| Property | Value |
|---|---|
| Molecular Weight | 423.5 g/mol |
| XLogP3-AA | 1.8 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 11 |
Anticancer Activity
Research has demonstrated that derivatives of pyrazole, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated a series of related compounds against prostate cancer cell lines (LNCaP and PC-3) and found that several exhibited potent antiproliferative activity, with one compound showing an IC50 value of 18 µM against LNCaP cells and a prostate-specific antigen (PSA) downregulation rate of 46% .
The proposed mechanism involves the inhibition of androgen receptor signaling pathways, which are critical in the progression of prostate cancer. The compound's structure allows it to bind effectively to these receptors, inhibiting their activity and thereby reducing tumor growth.
Case Studies
Several studies have highlighted the effectiveness of pyrazole derivatives in cancer therapy:
- Prostate Cancer Study : A novel series of pyrazole derivatives were synthesized and tested for their effects on LNCaP cells. The lead compound demonstrated significant growth inhibition and PSA downregulation, indicating its potential as a therapeutic agent for prostate cancer .
- Inflammation Models : Other derivatives have shown anti-inflammatory properties in carrageenan-induced edema models, suggesting that modifications to the pyrazole structure can enhance its therapeutic efficacy in inflammatory diseases .
- Antimicrobial Activity : Some studies have also assessed the antimicrobial properties of similar compounds against various bacterial strains, demonstrating promising results that warrant further investigation .
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2/c1-26-18(12-17(25-26)15-4-6-16(22)7-5-15)21(29)24-13-14-8-9-23-19(11-14)27-10-2-3-20(27)28/h4-9,11-12H,2-3,10,13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUJKIIWNMKQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CC(=NC=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














